Group 5 allergens, Ambrosia
CAS No.: 136882-65-0
Cat. No.: VC21211763
Molecular Formula: C179H280N48O60S8
Molecular Weight: 4321 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136882-65-0 |
|---|---|
| Molecular Formula | C179H280N48O60S8 |
| Molecular Weight | 4321 g/mol |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
| Standard InChI Key | LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
| SMILES | CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Group 5 allergens from Ambrosia species possess distinct chemical properties that contribute to their allergenic potential. Specifically, the molecular formula of Group 5 allergens, Ambrosia is C179H280N48O60S8, with a molecular weight of 4321 g/mol . This complex structure is characterized by multiple disulfide bonds that play a crucial role in maintaining the protein's conformational stability and immunological reactivity .
Structural Features
The presence of disulfide bonds in the structure of Group 5 allergens has significant implications for their immunogenic properties. Research has demonstrated that these disulfide bridges are involved in T cell reactivity, and their reduction to free sulfhydryl (SH) forms is required for optimal T cell response . This structural feature is particularly evident in Amb a 5 and Amb t 5, where the conversion of disulfide bridges into free sulfhydryl forms was found to be essential for the response of T cell hybridomas to specific peptide segments .
Identification and Classification
Types of Group 5 Allergens
Diversity Among Ragweed Species
The Group 5 allergens encompass a family of related proteins found in different Ambrosia species. Each species produces structurally similar but antigenically distinct Group 5 allergens with varying molecular weights and amino acid sequences . This diversity contributes to the complex allergenicity profile of ragweed pollen.
Comparison of Major Group 5 Allergens
Table 1: Comparison of Major Group 5 Allergens from Different Ambrosia Species
| Species | Common Name | Allergen Designation | Type | Protein Length (amino acids) | Database Identifier |
|---|---|---|---|---|---|
| Ambrosia artemisiifolia (elatior) | Short ragweed | Amb a 5.0101 | Aero Plant | 45 | GI#114090 |
| Ambrosia psilostachya | Western ragweed | Amb p 5.0101 | Aero Plant | 77 | GI#515953 |
| Ambrosia psilostachya | Western ragweed | Amb p 5.0201 | Aero Plant | 77 | GI#515955 |
| Ambrosia trifida | Giant ragweed | Amb t 5 (Ra5G) | Aero Plant | Not specified | Not available |
As shown in Table 1, there are notable differences in the lengths of Group 5 allergens across different Ambrosia species, with Amb a 5.0101 from short ragweed consisting of 45 amino acids, while Amb p 5 variants from western ragweed are considerably longer at 77 amino acids . These structural differences contribute to the distinct antigenic properties of each allergen.
Species-Specific Characteristics
Despite their homologous nature, Group 5 allergens from different Ambrosia species exhibit species-specific characteristics. Allergic human sera and hyperimmunized animal antisera directed against Amb a 5 or Amb t 5 show a high degree of species specificity, with little or no cross-reactivity between these two allergens . This suggests that the major antibody binding epitopes of Amb a 5 and Amb t 5 are distinct, contributing to species-specific immune responses in sensitized individuals.
Immune Response to Group 5 Allergens
B-Cell Epitopes and IgE Binding
The allergenic potential of Group 5 allergens is primarily attributed to their ability to bind to IgE antibodies. Research indicates that more than 90% of individuals who respond to Amb a 5 (from Ambrosia artemisiifolia) are DR-2 positive, suggesting a genetic predisposition to reactivity against this allergen . The IgE-binding epitopes on Group 5 allergens are critical for initiating the allergic cascade in sensitized individuals.
T-Cell Epitope Mapping
Detailed T-cell epitope mapping studies have been conducted using overlapping synthetic peptides derived from Group 5 allergen sequences. In one study, a T-cell epitope from Amb a 5 was mapped to residues 27-36 (PWQVVCYESS) using T-cell hybridomas from BALB/c mice . Similarly, a T-cell epitope in Amb t 5 was mapped to residues 24-34 (KYCVCYDSKAI) in the same strain . This research highlights the specific protein segments responsible for T-cell recognition and activation.
Role of Disulfide Bonds in Immunogenicity
The disulfide bonds in Group 5 allergens significantly influence their immunogenic properties. Reduction of these bonds, converting them to free sulfhydryl groups, was found to be essential for T-cell recognition of cross-reactive epitopes . For instance, reduction of peptide a4 (residues 21-37) from Amb a 5 was necessary for inducing cross-reactivity with Amb t 5-specific T-cell hybridomas . This finding underscores the importance of protein conformation in allergen recognition and immune response.
Epidemiology of Ambrosia Allergies
Prevalence and Geographic Distribution
Over the past decades, there has been a significant increase in the prevalence of allergies to Ambrosia pollen across Europe, particularly in Hungary, Austria, France (Rhône region), and northern Italy . The sensitization rate to Ambrosia among patients with positive skin prick tests to pollen has dramatically increased from 24% to over 70% in some regions over a 20-year period . This trend reflects the expanding distribution of Ambrosia plants and the increasing exposure of populations to their allergenic pollen.
Age-Related Sensitization Patterns
Unlike many other pollen allergies, sensitization to Ambrosia pollen can occur later in life, even after the age of fifty . This distinguishes Ambrosia allergens from other common allergenic pollens such as grass pollen, where sensitization typically develops earlier in life. Among individuals over fifty years of age, the incidence of Ambrosia pollen sensitization showed a marked increase of more than double between 1999 and 2006, while the incidence of grass pollen sensitization remained stable during the same period . This age-related sensitization pattern further demonstrates the high allergenic potency of Ambrosia pollen.
Clinical Significance and Diagnosis
Diagnostic Approaches
The diagnosis of Ambrosia allergy typically involves skin prick testing (SPT) and specific IgE measurements. In research settings, more advanced diagnostic approaches, such as component-resolved diagnosis using purified or recombinant allergens, are increasingly being employed to characterize individual sensitization profiles . These approaches allow for more precise identification of the specific allergens responsible for clinical symptoms.
Sensitization Rates in Clinical Studies
Table 2: Sensitization Rates to Ambrosia Allergens in Different Clinical Studies
The data presented in Table 2 highlights the increasing trend in Ambrosia sensitization rates across different geographic regions and time periods. The substantial rise in both sensitization and clinical allergy rates in Legnano, Italy, over a 20-year period demonstrates the progressive impact of Ambrosia pollen exposure on respiratory allergy .
Cross-Reactivity Considerations
Cross-reactivity between different Ambrosia species and other taxonomically related plants can complicate the diagnosis and management of ragweed allergies. Research has shown that Amb t CP, a cysteine protease allergen from giant ragweed pollen, displays IgE cross-reactivity with cysteine protease components from short ragweed, Artemisia annua, and Artemisia sieversiana pollen . Understanding these cross-reactivity patterns is essential for accurate diagnosis and effective management of ragweed allergies.
Recent Advances in Research
Identification of New Allergens
Recent research has led to the identification and characterization of new allergenic components from Ambrosia species. A study published in 2022 identified a new cysteine protease allergen from Ambrosia trifida pollen, named Amb t CP . This allergen was found to undergo autocatalytic conversion from proforms to mature forms, displaying higher enzymatic activity after conversion . The discovery of new allergens enhances our understanding of the complex allergenic profile of Ambrosia pollen.
Molecular Characterization of Allergenicity
Detailed molecular characterization of Group 5 allergens has provided insights into their allergenic properties. For instance, research on Amb t CP revealed that 33.8% of Chinese patients with ragweed pollen allergy showed positive IgE binding to natural Amb t CP (nAmb t CP) . Furthermore, the study demonstrated differences in IgE-binding activity between proforms and mature forms of recombinant Amb t CP (rAmb t CP), with positive rates of 39.1% and 47.8%, respectively . These findings highlight the dynamic nature of allergen processing and its impact on allergenicity.
Implications for Allergen-Specific Immunotherapy
The detailed characterization of Group 5 allergens and other Ambrosia allergens has significant implications for allergen-specific immunotherapy. Understanding the specific epitopes recognized by B and T cells, as well as the cross-reactivity patterns between different allergens, can inform the development of more effective immunotherapy strategies . These advances hold promise for improving the management of ragweed pollen allergies through more targeted therapeutic approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume